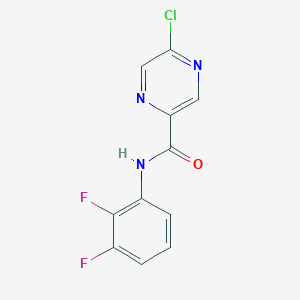

5-chloro-N-(2,3-difluorophenyl)pyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

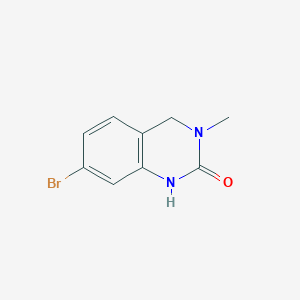

5-chloro-N-(2,3-difluorophenyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C11H6ClF2N3O and a molecular weight of 269.64. It is a derivative of pyrazine, a class of compounds known for their versatility in pharmacological activity .

Synthesis Analysis

The synthesis of pyrazine derivatives, including 5-chloro-N-(2,3-difluorophenyl)pyrazine-2-carboxamide, often involves aminolysis of acyl chlorides . During this process, the simultaneous substitution of chlorine with a benzylamino moiety can give rise to N-benzyl-3-(benzylamino)pyrazine-2-carboxamides as side products .Molecular Structure Analysis

Pyrazine derivatives, including 5-chloro-N-(2,3-difluorophenyl)pyrazine-2-carboxamide, are known for their molecular structural parameters and vibrational frequencies . The molecular electrostatic potential can be mapped to predict sites and relative reactivities towards electrophilic and nucleophilic attack .Chemical Reactions Analysis

Pyrazine derivatives have been shown to interact with various intermediates. For example, certain derivatives have been found to interact with the D· intermediate, i.e., with the tyrosine radical situated at the 161th position on D2 protein occurring on the donor side of PS2 .Mecanismo De Acción

While the specific mechanism of action for 5-chloro-N-(2,3-difluorophenyl)pyrazine-2-carboxamide is not mentioned in the retrieved papers, pyrazine derivatives are known for their antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory effects . They are highly specific agents and are active only against certain bacteria .

Direcciones Futuras

The future directions for research on 5-chloro-N-(2,3-difluorophenyl)pyrazine-2-carboxamide and similar compounds could include further exploration of their synthetic pathways and biological activities . Given their diverse biological activities, there is potential for these compounds to be developed into effective therapeutic agents for a range of conditions .

Propiedades

IUPAC Name |

5-chloro-N-(2,3-difluorophenyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF2N3O/c12-9-5-15-8(4-16-9)11(18)17-7-3-1-2-6(13)10(7)14/h1-5H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNRNWZKIWCCMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)NC(=O)C2=CN=C(C=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2,3-difluorophenyl)pyrazine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2389058.png)

![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2389060.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B2389064.png)

![2-[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2389065.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2389072.png)

![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2389079.png)